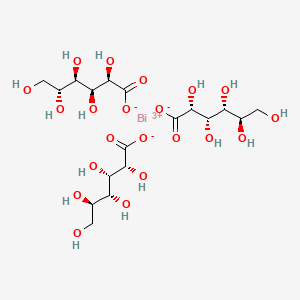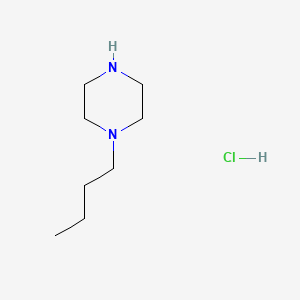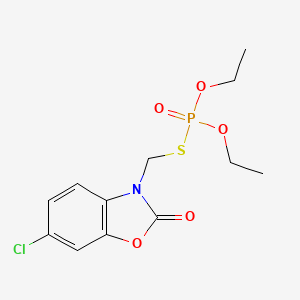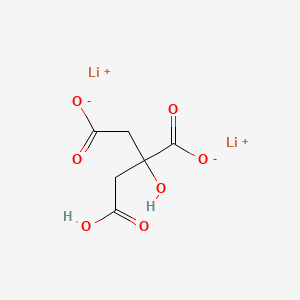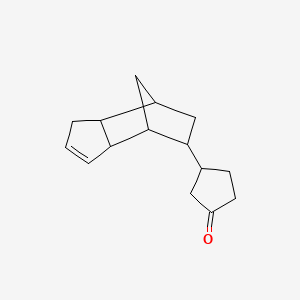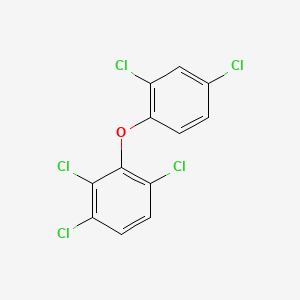
2,2',3,4',6-Pentachlorodiphenyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’,3,4’,6-Pentachlorodiphenyl ether is a chemical compound with the molecular formula C12H5Cl5O. It is a type of polychlorinated diphenyl ether, which is a class of compounds known for their environmental persistence and potential toxicity. This compound is characterized by the presence of five chlorine atoms and an ether linkage between two benzene rings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,4’,6-Pentachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired positions on the benzene rings. Common reagents used in this process include chlorine gas and a suitable catalyst, such as iron or aluminum chloride. The reaction is usually conducted at elevated temperatures to facilitate the chlorination process.
Industrial Production Methods
In an industrial setting, the production of 2,2’,3,4’,6-Pentachlorodiphenyl ether follows similar principles as the laboratory synthesis but on a larger scale. The process involves the continuous chlorination of diphenyl ether in a reactor, with careful monitoring of reaction conditions to achieve high yields and purity. The product is then purified through distillation or recrystallization to remove any unreacted starting materials and by-products.
化学反应分析
Types of Reactions
2,2’,3,4’,6-Pentachlorodiphenyl ether can undergo various chemical reactions, including:
Reduction: The reduction of 2,2’,3,4’,6-Pentachlorodiphenyl ether typically results in the removal of chlorine atoms, producing less chlorinated diphenyl ethers.
Substitution: This reaction involves the replacement of chlorine atoms with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and ozone. The reaction is usually carried out in an aqueous or organic solvent under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are commonly used. The reaction is typically conducted in an inert atmosphere to prevent oxidation.
Substitution: Nucleophilic reagents such as sodium hydroxide, ammonia, or alkyl halides are used for substitution reactions. The reaction conditions vary depending on the desired product but often involve heating and the use of a solvent.
Major Products Formed
Oxidation: Hydroxylated diphenyl ethers, quinones.
Reduction: Less chlorinated diphenyl ethers.
Substitution: Hydroxylated, aminated, or alkylated diphenyl ethers.
科学研究应用
2,2’,3,4’,6-Pentachlorodiphenyl ether has several applications in scientific research, including:
Chemistry: It is used as a model compound to study the behavior of polychlorinated diphenyl ethers in various chemical reactions and environmental processes.
Biology: Researchers use this compound to investigate its effects on biological systems, including its potential toxicity and bioaccumulation in living organisms.
Medicine: Studies are conducted to understand the compound’s potential impact on human health, particularly its role as an endocrine disruptor and its carcinogenic properties.
Industry: It is used in the development of flame retardants, plasticizers, and other industrial chemicals due to its stability and resistance to degradation.
作用机制
The mechanism of action of 2,2’,3,4’,6-Pentachlorodiphenyl ether involves its interaction with cellular components, leading to various biological effects. The compound can bind to and activate the aryl hydrocarbon receptor (AhR), a transcription factor involved in the regulation of xenobiotic metabolism. Activation of AhR leads to the induction of cytochrome P450 enzymes, which are responsible for the metabolism of many xenobiotics. Additionally, 2,2’,3,4’,6-Pentachlorodiphenyl ether can interfere with hormone signaling pathways, particularly those involving estrogen and thyroid hormones, leading to endocrine disruption.
相似化合物的比较
2,2’,3,4’,6-Pentachlorodiphenyl ether is part of a larger group of polychlorinated diphenyl ethers, which include compounds with varying degrees of chlorination. Similar compounds include:
- 2,2’,4,4’,6-Pentachlorodiphenyl ether
- 2,2’,3,3’,6-Pentachlorodiphenyl ether
- 2,2’,3,4’,5,6-Hexachlorodiphenyl ether
Uniqueness
The uniqueness of 2,2’,3,4’,6-Pentachlorodiphenyl ether lies in its specific pattern of chlorination, which influences its chemical properties, reactivity, and biological effects. Compared to other polychlorinated diphenyl ethers, it may exhibit different levels of toxicity, environmental persistence, and potential for bioaccumulation.
属性
CAS 编号 |
116995-20-1 |
|---|---|
分子式 |
C12H5Cl5O |
分子量 |
342.4 g/mol |
IUPAC 名称 |
1,2,4-trichloro-3-(2,4-dichlorophenoxy)benzene |
InChI |
InChI=1S/C12H5Cl5O/c13-6-1-4-10(9(16)5-6)18-12-8(15)3-2-7(14)11(12)17/h1-5H |
InChI 键 |
BRNKJDZWZYZVNM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)Cl)OC2=C(C=CC(=C2Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


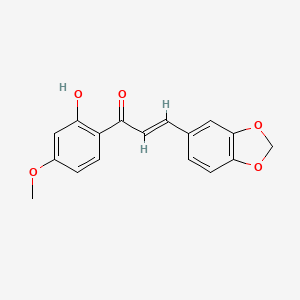
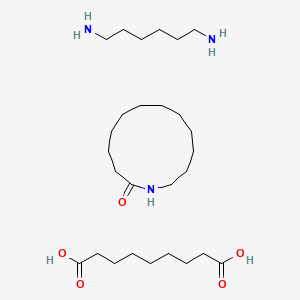

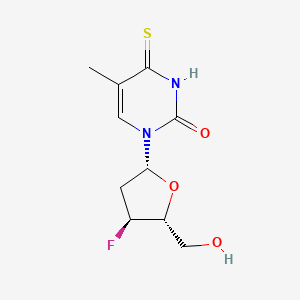
![6,6'-(2-Methylpropylidene)bis[4-cyclopentyl-M-cresol]](/img/structure/B12687438.png)

